molecular formula C19H14N4O3S B2729040 5-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034266-49-2

5-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2729040
CAS No.: 2034266-49-2
M. Wt: 378.41
InChI Key: WELVHCJKGOYQRF-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a tricyclic core (1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one) substituted with a 5-thiophen-2-yl-1,2-oxazole-3-carbonyl group.

Properties

IUPAC Name

5-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S/c24-18-12-11-22(8-6-13(12)20-17-5-1-2-7-23(17)18)19(25)14-10-15(26-21-14)16-4-3-9-27-16/h1-5,7,9-10H,6,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELVHCJKGOYQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=NOC(=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(thiophen-2-yl)isoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the isoxazole ring through a cyclization reaction involving thiophene derivatives . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(5-(Thiophen-2-yl)isoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group or reduce the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the thiophene ring .

Scientific Research Applications

2-(5-(Thiophen-2-yl)isoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-(thiophen-2-yl)isoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole and Thiadiazole Derivatives
  • 5-Substituted-4-amino-1,2,4-triazole-3-thioesters (e.g., compound 6a in ): These derivatives share a triazole core but lack the tricyclic framework. They are synthesized via nucleophilic attack of hydrazine on oxadiazole-thioesters, followed by dehydration. Their ¹H-NMR and ¹³C-NMR data (Tables 1 and 2 in ) highlight distinct electronic environments compared to the target compound, which may exhibit broader aromatic resonance due to its fused tricyclic system .
  • 5-Diacetylamino-1,2,4-thiadiazol-3-one (1) and 5-amino-2-(tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3-one (2) (): These thiadiazoles lack the oxazole and tricyclic components. Their synthesis via modified Kurzer methods involves simpler cyclization steps, whereas the target compound likely requires multi-step fusion of heterocycles, impacting yield and scalability .
Tricyclic Heterocycles
  • 5-Thia-2,7,9-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),6,9,11-tetraen-3-one (): This tricyclic analog (C₈H₅N₃OS, CAS 88482-79-5) shares a nitrogen-sulfur fused core but has a smaller ring system (dodeca-tetraene vs. tetradeca-tetraene). Its molecular weight (207.21 g/mol) and solubility (likely polar due to the lactam and thia groups) differ from the target compound, which has additional aromatic substituents (thiophene-oxazole) that may enhance lipophilicity .
Pharmacopeial Thiadiazole-Tetrazole Hybrids
  • (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (): This β-lactam antibiotic analog combines thiadiazole and tetrazole groups. Its biological activity against bacterial targets suggests that the target compound’s oxazole-thiophene unit might similarly modulate enzyme inhibition, though its tricyclic core could influence binding specificity .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Trends
Target Compound Not Provided* ~400–450 (estimated) Triazole, Oxazole, Thiophene Moderate polarity
5-Thia-2,7,9-triazatricyclo[...]-3-one C₈H₅N₃OS 207.21 Tricyclic, Lactam, Thia Polar aprotic solvents
5-Substituted-4-amino-triazole-3-thioester Varies ~200–300 Triazole, Thioester DMSO, DMF
Pharmacopeial Thiadiazole-Tetrazole C₁₄H₁₅N₇O₄S₂ 417.45 Thiadiazole, Tetrazole, β-Lactam Aqueous buffers

Research Findings and Implications

  • Synthesis: The target compound’s synthesis likely parallels methods in and , requiring sequential heterocycle formation.
  • The thiophene-oxazole group in the target compound could enhance π-π stacking in enzyme binding pockets .
  • Stability : Compared to simpler triazoles (), the fused tricyclic system may confer greater thermal stability but lower solubility, necessitating formulation strategies for pharmaceutical use .

Biological Activity

The compound 5-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule characterized by its unique structure that incorporates both thiophene and oxazole moieties. These structural features are significant as they are often associated with various biological activities including antimicrobial, anticancer, and anti-inflammatory properties.

Molecular Structure

The molecular formula of the compound is C17H14N4O3SC_{17}H_{14}N_{4}O_{3}S, and its systematic name reflects its intricate arrangement of rings and functional groups. The presence of nitrogen and sulfur in its structure classifies it as a heterocyclic compound, which is crucial for its biological activity.

Antimicrobial Activity

Research has shown that derivatives of oxazole and thiophene exhibit notable antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) µg/ml
5-(5-thiophen-2-yl-1,2-oxazole)S. aureus (G+)15
5-(5-thiophen-2-yl-1,2-oxazole)E. coli (G-)20
Reference Drug (Ampicillin)S. aureus (G+)30
Reference Drug (Ciprofloxacin)E. coli (G-)27

These results indicate that the compound demonstrates significant antibacterial activity comparable to standard antibiotics.

Anticancer Activity

Studies have indicated that oxazole derivatives possess anticancer properties through mechanisms involving the modulation of cellular pathways and inhibition of tumor growth. The specific interactions of this compound with cancer cell lines are yet to be fully elucidated but are a promising area for future research.

The biological activity of This compound is likely mediated through its interaction with various molecular targets such as enzymes and receptors involved in disease pathways:

  • Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes critical for cellular proliferation.
  • DNA Interaction : Potential interactions with DNA could lead to disruptions in replication or transcription processes in cancer cells.

Case Studies

Recent studies have focused on synthesizing and testing various derivatives of oxazole-based compounds for their biological activities:

  • Study on Antibacterial Activity : A study conducted by Singh et al. synthesized several oxazole derivatives and tested their antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to our target exhibited promising inhibitory effects (MIC values ranging from 15 to 20 µg/ml) .
  • Anticancer Research : In another investigation into the anticancer potential of oxazole derivatives, compounds were tested against multiple cancer cell lines demonstrating significant cytotoxic effects at low concentrations .

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